molecular formula C10H15ClN2O B3289380 4-amino-N-propylbenzamide hydrochloride CAS No. 857583-50-7

4-amino-N-propylbenzamide hydrochloride

Cat. No.: B3289380
CAS No.: 857583-50-7
M. Wt: 214.69 g/mol
InChI Key: WKFRANMQMYLQCA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Amino-N-propylbenzamide hydrochloride is a benzamide derivative comprising a benzene ring substituted with an amino group at the para position and a propylamide side chain. The hydrochloride salt enhances its solubility in polar solvents. Key properties include:

  • Molecular formula: C₁₀H₁₄N₂O·HCl
  • Molecular weight: 214.69 g/mol (calculated from C₁₀H₁₄N₂O [178.23] + HCl [36.46])
  • CAS Registry No.: 38681-78-6 (free base)
  • Purity: ≥95% (as reported for the free base by BLD Pharm Ltd.)

The hydrochloride form is commonly employed to improve bioavailability in pharmaceutical applications, though its exact therapeutic use remains unspecified in the evidence.

Properties

IUPAC Name

4-amino-N-propylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-7-12-10(13)8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFRANMQMYLQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-propylbenzamide hydrochloride typically involves the reaction of 4-aminobenzamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-propylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-propylbenzamide hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-propylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Purity Key Features
4-Amino-N-propylbenzamide hydrochloride C₁₀H₁₄N₂O·HCl -NH₂, -NHC₃H₇ 214.69 ≥95% Balanced lipophilicity/solubility
4-Amino-N-(2-methoxyethyl)benzamide C₁₀H₁₃N₂O₂ -NH₂, -NHC₂H₄OCH₃ 193.22 Not specified Enhanced hydrophilicity due to methoxy group
4-Dimethylamino-N-benzylcathinone hydrochloride C₁₈H₂₂N₂O·2HCl -N(CH₃)₂, -NHC₆H₅CH₂ 355.30 ≥98% Larger aromatic system; stimulant analog
Procainamide hydrochloride C₁₃H₂₁N₃O·HCl -NH₂, -NHC₂H₄N(C₂H₅)₂ 271.79 Not specified Antiarrhythmic activity

Key Observations :

  • Substituent Effects: The propyl group in 4-amino-N-propylbenzamide provides moderate lipophilicity compared to the hydrophilic methoxyethyl group in 4-amino-N-(2-methoxyethyl)benzamide.
  • Purity and Synthesis: Commercial batches of 4-amino-N-propylbenzamide report 95% purity , while cathinone derivatives achieve ≥98% purity due to advanced purification techniques .

Pharmacological Context

  • Procainamide hydrochloride : A Class Ia antiarrhythmic, highlighting the role of benzamide derivatives in ion channel modulation .
  • 4-Dimethylamino-N-benzylcathinone hydrochloride: A cathinone derivative with stimulant properties, indicating that substituents dictate target specificity .

Analytical and Stability Considerations

Analytical Methods :

  • High-performance liquid chromatography (HPLC) is widely used for purity assessment of hydrochloride salts, as seen in stability studies of dosulepin hydrochloride .
  • UV/Vis spectroscopy (λmax = 350 nm for 4-dimethylamino-N-benzylcathinone hydrochloride) is employed for quantification .

Stability: Hydrochloride salts generally exhibit long-term stability when stored at -20°C, as noted for 4-dimethylamino-N-benzylcathinone hydrochloride (≥5 years) .

Biological Activity

4-Amino-N-propylbenzamide hydrochloride is a compound with notable biological activity, particularly in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2OC_{10}H_{14}N_2O and a molecular weight of approximately 178.24 g/mol. The structure includes an amino group, a propyl side chain, and a benzamide moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's amino group can form hydrogen bonds with target proteins, while its lipophilic propyl side chain enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

1. Cytotoxicity and Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds possess significant activity against leukemia cells, suggesting that this compound may also demonstrate similar properties:

CompoundCell LineIC50 (µM)
SGI-1027KG-15.0
4-Amino-N-propylbenzamideTBDTBD

These findings indicate potential for further exploration in cancer therapeutics.

2. Enzyme Inhibition

The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways. For instance, it may inhibit DNA methyltransferases (DNMTs), which are critical in epigenetic regulation and cancer progression. Inhibitors targeting DNMTs can reactivate silenced tumor suppressor genes, presenting a therapeutic avenue for cancer treatment.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 4-amino-N-propylbenzamide derivatives:

  • Study on Antidiabetic Properties : A series of benzamide derivatives were synthesized and evaluated for their antidiabetic potential. The docking simulations revealed that these compounds displayed significant interactions with key enzymes involved in glucose metabolism.
  • Cytotoxicity Assessment : A study assessing the cytotoxic effects of various benzamide derivatives demonstrated that certain modifications to the benzamide structure significantly enhanced their potency against cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityKey Features
4-Amino-N-(2-diethylamino)ethylbenzamideEnzyme inhibitionDiethylamino group enhances lipophilicity
3-Amino-4-chloro-N-(2-diethylamino)ethylbenzamide hydrochlorideAnticancer propertiesChloro substituent adds unique interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-propylbenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
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